1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a cyclopropane derivative that contains a bromine atom and a methyl group attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position of the phenyl ring.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent.
Amination: The cyclopropane intermediate is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the methyl group at the 5-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications.
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-9(11)8(6-7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKWHWGYMUYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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